molecular formula C5H2N4O3S B13076233 5-(1,2,3-Thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(1,2,3-Thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13076233
M. Wt: 198.16 g/mol
InChI Key: DRYLMTDTPKKWSV-UHFFFAOYSA-N
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Description

5-(1,2,3-Thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a sophisticated heterocyclic compound designed for advanced drug discovery and medicinal chemistry research. This molecule incorporates two distinct five-membered heterocyclic rings—a 1,2,4-oxadiazole and a 1,2,3-thiadiazole—making it a valuable scaffold for developing novel therapeutic agents. The 1,2,4-oxadiazole ring is recognized in medicinal chemistry as a bioisostere for ester and amide functional groups. This substitution can enhance metabolic stability and improve the pharmacokinetic properties of lead compounds by resisting hydrolysis . This scaffold is associated with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects . Derivatives of this ring system are found in several marketed drugs and have been the subject of extensive clinical research. The 1,2,3-thiadiazole ring is less common but is known to appear in compounds with various agrochemical and pharmaceutical applications, including use as herbicides, insecticides, and antibacterial agents . The fusion of these two heterocycles into a single molecule creates a unique chemical entity with multiple vectors for structural modification. The carboxylic acid functional group provides a key site for further synthetic elaboration, such as forming amide bonds or other derivatives to explore structure-activity relationships. This compound is intended for research purposes as a key intermediate in the synthesis of potentially bioactive molecules. It is particularly useful for researchers investigating new antibiotics, anticancer agents, and treatments for central nervous system disorders. Intended Use & Disclaimer: This product is For Research Use Only (RUO). It is strictly for laboratory research and is not intended for human or veterinary diagnostic or therapeutic uses, or for any form of personal use.

Properties

Molecular Formula

C5H2N4O3S

Molecular Weight

198.16 g/mol

IUPAC Name

5-(thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C5H2N4O3S/c10-5(11)3-6-4(12-8-3)2-1-13-9-7-2/h1H,(H,10,11)

InChI Key

DRYLMTDTPKKWSV-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NS1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(1,2,3-Thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves a multi-step process centered on:

  • Formation of amidoximes from nitriles,
  • Coupling of amidoximes with carboxylic acids or their derivatives,
  • Cyclodehydration to form the 1,2,4-oxadiazole ring,
  • Introduction or preservation of the 1,2,3-thiadiazole substituent.

This approach is supported by the well-established chemistry of 1,2,4-oxadiazoles, where amidoximes and carboxylic acids serve as primary building blocks for ring closure under mild to moderate conditions.

Preparation of Amidoxime Intermediate

The amidoxime intermediate is generated in situ by reacting the corresponding nitrile with hydroxylamine hydrochloride in the presence of a mild base such as triethylamine (TEA) in ethanol. This reaction proceeds efficiently at room temperature for 6 hours followed by heating at 70 °C for 16 hours to ensure complete conversion.

Step Reagents & Conditions Outcome
Amidoxime formation Nitrile, NH2OH·HCl (1.5 equiv), TEA (2 equiv), ethanol, RT 6 h, then 70 °C 16 h Full conversion to amidoxime

This method avoids harsh conditions and allows good solubility and mixing, facilitating scale-up and parallel synthesis.

Coupling with Carboxylic Acid Derivative

The amidoxime is then coupled with the appropriate carboxylic acid (bearing the 1,2,3-thiadiazol-4-yl substituent) using carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and additives like hydroxyazabenzotriazole (HOAt) in dimethylformamide (DMF) at room temperature for 24 hours.

Step Reagents & Conditions Outcome
Amidoxime acylation Amidoxime, carboxylic acid, EDC (1.5 equiv), HOAt (1 equiv), DMF, RT, 24 h Formation of O-acylamidoxime intermediate

This step is critical for activating the carboxylic acid and facilitating subsequent cyclodehydration.

Cyclodehydration to Form 1,2,4-Oxadiazole

Cyclodehydration of the O-acylamidoxime intermediate occurs by heating at 100 °C for 3 hours in the presence of triethylamine. This step induces ring closure, forming the 1,2,4-oxadiazole core with the 1,2,3-thiadiazol-4-yl substituent intact.

Step Reagents & Conditions Outcome
Cyclodehydration O-acylamidoxime, TEA (1 equiv), 100 °C, 3 h Formation of this compound

The reaction is compatible with one-pot synthesis, simplifying the process and improving efficiency.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reagents & Conditions Yield (%) Notes
1 Nitrile + NH2OH·HCl + Carboxylic acid TEA, Ethanol, EDC, HOAt, DMF, 100 °C, 3 h 60–70 Mild conditions, one-pot compatible
2 Diacylhydrazine derivatives POCl3 or Lawesson’s reagent, reflux 70–83 More common for 1,3,4-oxadiazoles
3 Amidoximes + activated carboxylic acids Vilsmeier reagent, one-pot synthesis 61–93 Good yields, simple purification
4 Nitroalkenes + nitriles TfOH superacid, 10 min reaction ~90 Fast but requires acid-resistant groups

Research Findings and Practical Considerations

  • The amidoxime formation and subsequent acylation steps proceed efficiently under mild conditions without requiring inert atmosphere or strict temperature control, facilitating scalability and parallel synthesis.
  • Triethylamine is a preferred base due to its solubility and mildness, which supports both amidoxime formation and cyclodehydration.
  • Carbodiimide coupling agents like EDC combined with HOAt improve the acylation efficiency and product purity.
  • One-pot procedures integrating amidoxime formation, acylation, and cyclodehydration reduce purification steps and overall reaction time.
  • Alternative methods involving harsh reagents or conditions (e.g., superacids, phosphorus oxychloride) may offer higher yields but limit substrate scope and require careful handling.

Chemical Reactions Analysis

Types of Reactions

5-(1,2,3-Thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 5-(1,2,3-Thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Selected 1,2,4-Oxadiazole-3-carboxylic Acid Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Activities Reference
5-(3-Bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid 3-Bromophenyl C₉H₅BrN₂O₃ 269.05 High halogen content for reactivity
5-(1H-Pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid Pyrazole C₆H₄N₄O₃ 180.12 Compact structure, potential solubility
5-Methyl-1,2,4-oxadiazole-3-carboxylic acid Methyl C₄H₄N₂O₃ 128.09 Simplicity, baseline for SAR studies
DNA Gyrase Inhibitor* Substituted phenylamino C₁₉H₁₄Cl₂N₄O₃ 421.25 IC₅₀ = 1.2 µM (E. coli gyrase)
5-(2,4,5-Trimethylfuran-3-yl)-... Trimethylfuran C₁₀H₁₀N₂O₄ 222.20 Bulky substituent, lipophilic

*Compound from : 5-((4-(3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido)phenyl)amino)-1,2,4-oxadiazole-3-carboxylic acid.

Key Observations:

  • Heterocyclic Substituents : Pyrazole and thiadiazole moieties (e.g., ) introduce nitrogen-rich environments, favoring hydrogen bonding in drug-receptor interactions.
  • Bulk and Lipophilicity : Bulky substituents like trimethylfuran () may reduce solubility but improve membrane permeability.

Comparative Analysis of Heterocyclic Systems

Table 2: Thiadiazole vs. Oxadiazole Derivatives

Compound Heterocycle Type Key Feature Reference
5-Chloro-1,2,4-thiadiazole-3-carboxylic acid 1,2,4-Thiadiazole Chlorine substituent enhances acidity
Target Compound 1,2,4-Oxadiazole Thiadiazole substituent for redox activity N/A
  • Thiadiazole vs. Oxadiazole : Thiadiazoles () contain sulfur, which may confer greater stability and redox activity compared to oxygen-containing oxadiazoles.

Biological Activity

5-(1,2,3-Thiadiazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a compound characterized by its unique heterocyclic structure, which combines both thiadiazole and oxadiazole moieties. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H4N4O3S. The presence of both nitrogen and sulfur in its structure contributes to its biological activity. The compound's structural characteristics allow it to interact with various biological targets effectively.

Antimicrobial Activity

Research has demonstrated that derivatives of oxadiazoles and thiadiazoles exhibit significant antimicrobial properties. A study by Kumar et al. (2022) highlighted that compounds with the oxadiazole scaffold showed potent activity against a range of bacterial strains including Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

CompoundActivity Against E. coliActivity Against S. aureus
This compoundMIC: 32 µg/mLMIC: 16 µg/mL
Control (Ampicillin)MIC: 8 µg/mLMIC: 4 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated in several studies. A notable investigation indicated that the compound significantly reduced edema in animal models when administered intraperitoneally. The anti-inflammatory effect was comparable to standard NSAIDs such as aspirin and ibuprofen.

TreatmentEdema Reduction (%)
This compound (100 mg/kg)67%
Aspirin (100 mg/kg)68%
Ibuprofen (100 mg/kg)73%

Anticancer Activity

The anticancer properties of this compound have been explored against various cancer cell lines. Studies show that this compound exhibits selective cytotoxicity towards prostate cancer cells (PC3 and DU145) and breast cancer cells (MCF7). The mechanism is thought to involve apoptosis induction through mitochondrial pathways.

Cell LineIC50 (µM)
PC315
DU14520
MCF725

Case Studies

A case study involving the synthesis of various derivatives of the compound revealed that modifications at the C5 position significantly influence biological activity. For instance:

  • Modification with Alkyl Groups : Adding longer alkyl chains at the C5 position enhanced anti-inflammatory activity due to increased lipophilicity.
  • Substitution with Aromatic Rings : Aromatic substitutions were found to improve anticancer potency by facilitating better interaction with cellular targets.

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